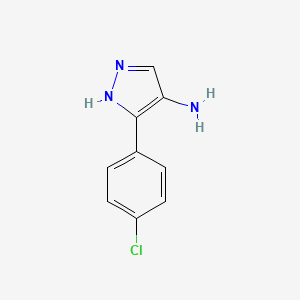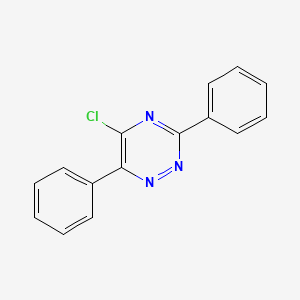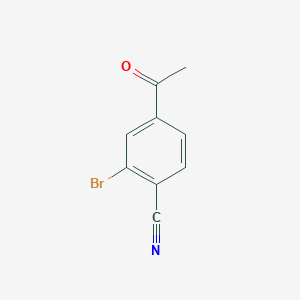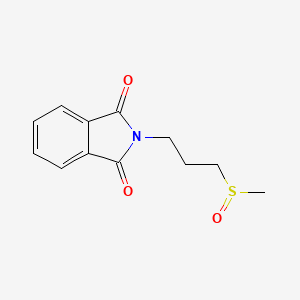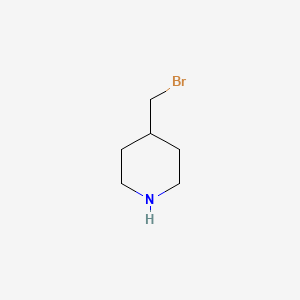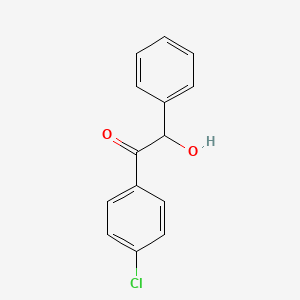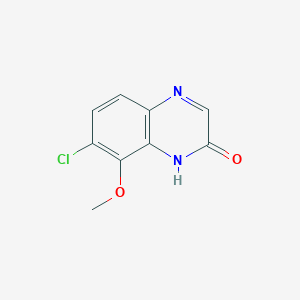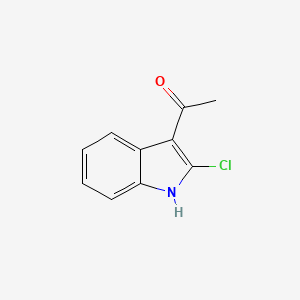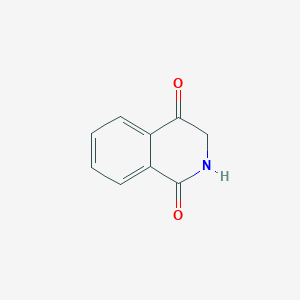
2,3-二氢异喹啉-1,4-二酮
描述
2,3-Dihydroisoquinoline-1,4-dione is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydroisoquinoline-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroisoquinoline-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
2,3-二氢异喹啉-1,4-二酮是合成杂环化合物的关键中间体,杂环化合物在药物化学中至关重要。 该化合物的反应性使其能够构建富含氧的杂环骨架,这在开发新药方面具有重要价值 .
级联反应
该化合物用于级联反应,级联反应是一种连续反应过程,无需分离中间体。 此类反应因其原子经济性和步骤经济性而具有重要意义,使其成为工业应用中环保且经济高效的反应 .
无金属氧化过程
在绿色化学领域,2,3-二氢异喹啉-1,4-二酮参与无金属空气氧化过程。 这些过程对于通过避免重金属催化剂来减少化学合成的环境影响至关重要 .
电化学合成
电化学合成是一种利用电能驱动化学反应的方法。 2,3-二氢异喹啉-1,4-二酮可以通过电化学合成选择性合成,这是一种比传统合成方法更清洁的替代方法 .
生物活性
2,3-二氢异喹啉-1,4-二酮的衍生物表现出多种生物活性。 它们已被研究用于其潜在的抗转移、抗炎、镇痛、抗心律失常、抗聚集、抗高血压和抗菌特性 .
制药行业
在制药领域,正在探索2,3-二氢异喹啉-1,4-二酮衍生物的治疗潜力。 它们的结构多样性使其成为药物发现和设计的候选者,特别是在针对复杂疾病方面 .
微管蛋白相互作用
该化合物的衍生物已被研究用于它们与微管蛋白的相互作用,这在癌症研究中具有重要意义。 了解这种相互作用可以导致开发新型抗癌药物 .
有机化学和药物化学
最后,2,3-二氢异喹啉-1,4-二酮由于其在合成异喹啉衍生物方面的多功能性,成为有机化学和药物化学领域的研究热点。 这些衍生物是抗癌药、抗疟药和其他药物的重要组成部分 .
作用机制
Mode of Action
It is known that isoquinoline derivatives demonstrate a wide range of biological activities . The interaction of 2,3-Dihydroisoquinoline-1,4-dione with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Isoquinoline alkaloids, a related class of compounds, are known to affect a variety of biological pathways due to their diverse structures .
Result of Action
As a member of the isoquinoline family, it may share some of the biological activities common to these compounds, such as anti-cancer and anti-malarial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydroisoquinoline-1,4-dione. For instance, the compound is stable at room temperature and is very soluble in water . These properties can affect how the compound interacts with its environment and performs its biological activities .
生化分析
Biochemical Properties
2,3-Dihydroisoquinoline-1,4-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of neurotransmitters and xenobiotics, respectively . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. Additionally, 2,3-Dihydroisoquinoline-1,4-dione has been shown to bind to proteins involved in oxidative stress responses, potentially modulating their function and protecting cells from oxidative damage .
Cellular Effects
The effects of 2,3-Dihydroisoquinoline-1,4-dione on various cell types and cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways related to neurotransmitter release and synaptic plasticity . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell survival and apoptosis . Furthermore, 2,3-Dihydroisoquinoline-1,4-dione impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2,3-Dihydroisoquinoline-1,4-dione exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with monoamine oxidase can lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft . Additionally, 2,3-Dihydroisoquinoline-1,4-dione can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydroisoquinoline-1,4-dione have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 2,3-Dihydroisoquinoline-1,4-dione can lead to adaptive changes in cellular function, such as altered gene expression profiles and metabolic shifts .
Dosage Effects in Animal Models
The effects of 2,3-Dihydroisoquinoline-1,4-dione vary with different dosages in animal models. At low doses, the compound has been observed to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,3-Dihydroisoquinoline-1,4-dione is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters and xenobiotics . It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of various metabolites . The compound can also affect the synthesis and degradation of other bioactive molecules, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3-Dihydroisoquinoline-1,4-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .
属性
IUPAC Name |
2,3-dihydroisoquinoline-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRHHSIPJQOVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500781 | |
| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31053-30-2 | |
| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)
![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)
